Piperazine, 1-[2-(3-fluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride
CAS No.:
Cat. No.: VC16389298
Molecular Formula: C21H29Cl2FN2
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
![Piperazine, 1-[2-(3-fluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride -](/images/structure/VC16389298.png)
Specification
Molecular Formula | C21H29Cl2FN2 |
---|---|
Molecular Weight | 399.4 g/mol |
IUPAC Name | 1-[2-(3-fluorophenyl)ethyl]-4-(3-phenylpropyl)piperazine;dihydrochloride |
Standard InChI | InChI=1S/C21H27FN2.2ClH/c22-21-10-4-8-20(18-21)11-13-24-16-14-23(15-17-24)12-5-9-19-6-2-1-3-7-19;;/h1-4,6-8,10,18H,5,9,11-17H2;2*1H |
Standard InChI Key | WBVJUOFQZRUVEI-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1CCCC2=CC=CC=C2)CCC3=CC(=CC=C3)F.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The compound’s systematic name, 1-[2-(3-fluorophenyl)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride, reflects its piperazine backbone substituted with two distinct aromatic groups: a 3-fluorophenyl ethyl moiety at position 1 and a 3-phenylpropyl chain at position 4 . The dihydrochloride salt form enhances its solubility in aqueous environments, a common modification for pharmaceutical agents .
Molecular Formula:
Molecular Weight: 399.4 g/mol .
Structural Analysis
The piperazine ring adopts a chair conformation, with nitrogen atoms at positions 1 and 4 coordinating the substituents. Key structural features include:
-
3-Fluorophenyl ethyl group: A fluorine atom at the meta position of the phenyl ring introduces electronegativity, potentially influencing receptor binding .
-
3-Phenylpropyl chain: A three-carbon alkyl linker connects the piperazine ring to a phenyl group, providing hydrophobicity .
-
Dihydrochloride counterions: These neutralize the basic piperazine nitrogens, improving stability and solubility .
Synthesis and Manufacturing
Optimization Challenges
-
Regioselectivity: Ensuring substitution at the correct nitrogen atom requires controlled reaction conditions .
-
Purification: Column chromatography or recrystallization is employed to isolate the dihydrochloride form .
Physicochemical Properties
Solubility and Stability
Property | Value/Description | Source |
---|---|---|
Solubility | Freely soluble in water, methanol | |
Storage Conditions | 2–8°C; stable for 6 months at -80°C | |
pH Stability | Stable in acidic buffers (pH 2–4) |
The dihydrochloride salt’s hygroscopic nature necessitates anhydrous storage to prevent decomposition .
Spectroscopic Data
Although specific spectral data (e.g., NMR, IR) are unavailable in the provided sources, analogous piperazines exhibit:
-
-NMR: Peaks for aromatic protons (δ 6.5–7.5 ppm), ethylenic chains (δ 2.5–3.5 ppm), and piperazine ring protons (δ 2.0–3.0 ppm) .
-
Mass Spectrometry: Molecular ion peak at m/z 399.4 corresponding to .
Pharmacological Implications
Mechanistic Insights
Piperazine derivatives often target neurotransmitter receptors. For example:
-
Dopamine D2/Serotonin 5-HT1A Receptors: Substitutions at the 1- and 4-positions modulate affinity for these receptors, suggesting potential antipsychotic or anxiolytic activity .
-
σ-1 Receptor Binding: Fluorinated aromatic groups enhance interactions with σ-1 receptors, implicated in neuropathic pain .
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s dual hydrophobic/hydrophilic balance makes it a candidate for:
-
Central Nervous System (CNS) Drugs: Penetration of the blood-brain barrier is facilitated by the phenylpropyl chain .
-
Prodrug Formulations: The dihydrochloride salt could serve as a prodrug, metabolized to the active free base in vivo .
Patent Landscape
Patent AU2006280203B2 protects piperazine derivatives with trifluoromethyl and methoxy substituents, highlighting industry interest in fluorinated analogs for intellectual property.
Future Research Directions
Unanswered Questions
-
In Vivo Efficacy: Pharmacokinetic studies are needed to assess bioavailability and half-life.
-
Structure-Activity Relationships (SAR): Systematic variation of substituents could optimize receptor selectivity.
Collaborative Opportunities
Academic-industry partnerships could accelerate the compound’s transition from preclinical research to clinical trials, particularly for CNS disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume